Cas no 1448075-06-6 (1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one)

1-3-(4-Chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one is a specialized organic compound featuring a unique azetidine-pyrazole hybrid structure. Its molecular design incorporates both a 4-chlorobenzenesulfonyl group and a 4-fluorophenyl-substituted pyrazole, contributing to its potential as an intermediate in pharmaceutical synthesis. The presence of these functional groups may enhance binding affinity and selectivity in target interactions, making it valuable for medicinal chemistry applications. The compound’s structural rigidity, imparted by the azetidine ring, could improve metabolic stability. Its well-defined sulfonyl and fluorophenyl moieties suggest utility in the development of bioactive molecules, particularly in kinase inhibition or receptor modulation studies. Suitable for controlled reactions under standard laboratory conditions.
1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one structure
1448075-06-6 structure
Product Name:1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one
CAS No:1448075-06-6
MF:C20H17ClFN3O3S
MW:433.883685827255
CID:5920006
PubChem ID:71809496
Update Time:2025-10-29

1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one
    • 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone
    • F6442-2837
    • AKOS024565024
    • 1448075-06-6
    • 1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanone
    • 1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one
    • Inchi: 1S/C20H17ClFN3O3S/c21-16-3-7-18(8-4-16)29(27,28)19-11-24(12-19)20(26)13-25-10-15(9-23-25)14-1-5-17(22)6-2-14/h1-10,19H,11-13H2
    • InChI Key: WIBZJOAIZKRRIL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1CN(C(CN2C=C(C3C=CC(=CC=3)F)C=N2)=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 433.0663184g/mol
  • Monoisotopic Mass: 433.0663184g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 80.6Ų

1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one Pricemore >>

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1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one Related Literature

Additional information on 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one

Introduction to 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one and Its Significance in Modern Chemical Biology

The compound with the CAS no. 1448075-06-6, identified as 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This intricate molecular structure, characterized by its fusion of azetidine, pyrazole, and chlorobenzenesulfonyl moieties, has garnered attention in recent years due to its potential therapeutic applications. The strategic arrangement of these functional groups not only contributes to its unique chemical properties but also opens up diverse avenues for biological activity exploration.

In the realm of drug discovery, the 4-chlorobenzenesulfonyl moiety is particularly noteworthy. Sulfonyl groups are well-documented for their ability to enhance binding affinity and metabolic stability, making them a staple in the design of bioactive molecules. When incorporated into a scaffold like azetidine, which is known for its rigid three-membered ring structure, the compound exhibits enhanced solubility and bioavailability—crucial factors for effective pharmacokinetics. This structural motif has been explored in various therapeutic contexts, including anti-inflammatory and anticancer agents, where its ability to modulate enzyme activity is highly valuable.

The presence of the 4-fluorophenyl group further enriches the compound’s pharmacological profile. Fluorine atoms are frequently introduced into drug candidates due to their ability to influence electronic properties, metabolic pathways, and receptor interactions. In this context, the fluorophenyl moiety may contribute to selective binding to target proteins or enzymes, thereby minimizing off-target effects—a key consideration in modern drug development. The combination of these elements suggests a molecule with high potential for selective inhibition of key biological pathways.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the behavior of complex compounds like 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one. These simulations have highlighted its potential as a scaffold for developing novel inhibitors targeting enzymes involved in cancer progression and inflammatory diseases. For instance, studies indicate that derivatives of this compound may interact with kinases and other signaling proteins, disrupting aberrant pathways that contribute to disease states.

The azetidine ring itself is another critical component of this molecule. Its cyclic structure imposes conformational constraints that can enhance binding specificity. This rigidity is particularly advantageous when designing molecules intended to interact with deep pockets within protein targets. Moreover, azetidine derivatives have shown promise in addressing neurological disorders due to their ability to cross the blood-brain barrier efficiently—a property that could be leveraged for treating conditions such as Alzheimer’s disease or Parkinson’s disease.

Current research is delving into the synthetic pathways for producing this compound efficiently while maintaining high purity standards. Advances in green chemistry have prompted investigations into sustainable methodologies that minimize waste and energy consumption without compromising yield or quality. Such efforts align with broader industry trends toward environmentally conscious drug development, ensuring that promising candidates like 1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one can be synthesized responsibly.

The integration of machine learning techniques has further accelerated the discovery process by enabling rapid screening of vast chemical libraries for hits with desired properties. By leveraging these tools, researchers can identify structural analogs of this compound that may exhibit even greater potency or selectivity. This data-driven approach not only expedites lead optimization but also provides insights into how subtle modifications can fine-tune biological activity—a critical step in translating promising candidates into viable therapeutics.

Looking ahead, clinical applications of derivatives based on this scaffold are under active investigation. Preclinical studies have demonstrated encouraging results in models of cancer and inflammation, prompting calls for further exploration through human trials. The compound’s unique combination of structural features positions it as a versatile tool for addressing multiple therapeutic challenges simultaneously—a hallmark of successful drug candidates in today’s multifaceted healthcare landscape.

In conclusion,1-3-(4-chlorobenzenesulfonyl)azetidin-1-yl-2-4-(4-fluorophenyl)-1H-pyrazol-1-ylethan-1-one (CAS no. 1448075-06) stands as a testament to the ingenuity inherent in modern chemical biology research. Its intricate design not only reflects decades of scientific progress but also opens new doors for therapeutic innovation through targeted molecular engineering. As our understanding deepens and technologies evolve,this compound will undoubtedly continue to inspire groundbreaking discoveries,offering hope for improved treatments across a spectrum of diseases.

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